2-Furamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Furamide and related compounds involves several methodologies, including palladium-catalyzed cyclization and copper-catalyzed methods for the generation of substituted furans. For instance, an efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting a key step where the amide oxygen atom coordinates to the Pd(II) center (Jiang et al., 2014). Additionally, the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones showcases a copper-catalyzed cascade reaction, producing 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives (Liang et al., 2020).
Molecular Structure Analysis
2-Furamide’s structure is pivotal for its reactivity and properties. Its furan ring offers unique electronic and steric characteristics, influencing its chemical behavior and reactivity. The amide functional group attached to the furan ring enhances its potential for engaging in various chemical reactions, serving as a key functional moiety in synthetic chemistry.
Chemical Reactions and Properties
Furamide derivatives participate in a wide range of chemical reactions. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by subsequent chemical transformations to yield complex heterocyclic compounds (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties of 2-Furamide, such as melting point and solubility, are influenced by its molecular structure. The presence of the amide group impacts its hydrogen bonding capability, affecting its physical state, solubility in various solvents, and thermal stability.
Chemical Properties Analysis
2-Furamide's chemical properties are characterized by its reactivity towards nucleophilic substitution, condensation, and polymerization reactions. For example, its treatment with paraformaldehyde in an acidic medium can lead to oxymethylation and subsequent polycondensation, producing furanmethylene polyamides with optimized molecular weights (Abid, Gharbi, & Gandini, 2000).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemical Engineering and Catalysis .
Summary of the Application
2-Furamide is used in the biomass-based transformation of furfural . This transformation is highly desirable for the extension of amide chemistry .
Methods of Application or Experimental Procedures
In this research, direct amidation of furfural with hydroxylamine to 2-furamide was investigated using a Cu-doped Co3O4 (Cu/Co3O4) catalyst . Two competitive, independent, and parallel reaction pathways were identified: (i) direct 2a-to-4a rearrangement (the Williams mechanism), and (ii) 2a-to-3a dehydration followed by 3a-to-4a rehydration (the classic mechanism) with the rehydration as the rate-determining step .
Results or Outcomes
The Williams mechanism was found to be the predominant reaction pathway, with the reaction rate constant being almost 22 times greater than that of the classic mechanism . The catalytic performance of Cu/Co3O4 was correlated to its surface concentration of oxygen vacancy and surface acidity .
Medicinal Chemistry
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Furan derivatives, including 2-Furamide, have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Methods of Application or Experimental Procedures
The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Furan derivatives act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Results or Outcomes
The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Biobased Packaging Material
Specific Scientific Field
This application falls under the field of Material Science and Engineering .
Summary of the Application
2-Furamide is used in the synthesis of fully biobased poly(propylene 2,5-furandicarboxylate) for packaging applications . This material is known for its excellent barrier properties as a function of crystallinity .
Methods of Application or Experimental Procedures
The synthesis of this biobased packaging material involves the polymerization of propylene 2,5-furandicarboxylate . The resulting polymer exhibits excellent barrier properties, which are influenced by its degree of crystallinity .
Results or Outcomes
The synthesized biobased packaging material demonstrated excellent barrier properties, making it a promising material for packaging applications .
Pharmaceutical Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
2-Furamide is used in the formulation of Furamide 500mg Tablets . The active ingredient is diloxanide furoate . Diloxanide belongs to a group of medicines called amoebicides .
Methods of Application or Experimental Procedures
Furamide 500 mg Tablets are used in adults and children weighing over 25 kg to treat acute and chronic intestinal amoebiasis . Intestinal amoebiasis is a type of infection affecting the intestines .
Results or Outcomes
The use of Furamide 500 mg Tablets has been effective in treating acute and chronic intestinal amoebiasis .
properties
IUPAC Name |
furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIYRKPCACCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060569 | |
Record name | 2-Furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furamide | |
CAS RN |
609-38-1 | |
Record name | 2-Furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furancarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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